molecular formula C15H15NO2 B4015711 N-(4-hydroxy-2,3-dimethylphenyl)benzamide

N-(4-hydroxy-2,3-dimethylphenyl)benzamide

Cat. No. B4015711
M. Wt: 241.28 g/mol
InChI Key: PJJGDOREOJMMLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(4-hydroxy-2,3-dimethylphenyl)benzamide, often involves cyclization reactions under specific conditions. For instance, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating a method that could potentially be adapted for the synthesis of N-(4-hydroxy-2,3-dimethylphenyl)benzamide derivatives (Browne et al., 1981).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray crystallography, providing insights into their configuration and conformation. For example, analysis of related compounds has revealed stable molecular structures stabilized by extensive intramolecular hydrogen bonds, showcasing the structural diversity within this chemical class (Siddiqui et al., 2008).

Chemical Reactions and Properties

The chemical reactions of benzamide derivatives can involve various transformations, such as N-acetylation and subsequent hydroxylation, indicating a range of functional group modifications that these compounds can undergo (Potts et al., 1989). These reactions are crucial for understanding the chemical behavior and potential applications of N-(4-hydroxy-2,3-dimethylphenyl)benzamide.

Physical Properties Analysis

Physical properties, including solubility and thermal stability, are essential for the practical application of benzamide derivatives. Studies on related compounds have shown that they can exhibit excellent solubility in various organic solvents and possess high thermal stability, making them suitable for use in high-performance materials (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity and potential for various chemical modifications, are critical for their application in synthesis and drug development. For example, the introduction of substituents can significantly affect the potency and selectivity of these compounds in biological systems, as seen in studies on anticonvulsant activity (Lambert et al., 1995).

properties

IUPAC Name

N-(4-hydroxy-2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-11(2)14(17)9-8-13(10)16-15(18)12-6-4-3-5-7-12/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJGDOREOJMMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-2,3-dimethylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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